

Physical and chemical properties of 1H- Imidazole-1-sulfonyl azide

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Compound of Interest

Compound Name: **1H-Imidazole-1-sulfonyl azide**

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An In-depth Technical Guide to **1H-Imidazole-1-sulfonyl Azide** and Its Salts

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical and chemical properties, synthesis, reactivity, and safe handling of **1H-imidazole-1-sulfonyl azide** and its more stable hydrochloride and hydrogen sulfate salts. These reagents are pivotal in modern organic synthesis, primarily for the efficient transfer of diazo groups.

Introduction

1H-Imidazole-1-sulfonyl azide is a highly reactive organic compound utilized as a diazo-transfer reagent, serving as a valuable alternative to other reagents like trifluoromethanesulfonyl azide (TfN_3) and tosyl azide.[1][2][3] While the parent compound is an explosive colorless liquid, its hydrochloride and, more notably, its hydrogen sulfate salts are solids that offer enhanced stability, making them safer to handle and store.[1][4][5] The hydrogen sulfate salt, in particular, is now the reagent of choice for many applications due to its significantly improved safety profile.[1][2][5][6]

Physical and Chemical Properties

The properties of **1H-imidazole-1-sulfonyl azide** and its common salts are summarized below. The parent compound is rarely isolated due to its instability.[4][5]

Property	1H-Imidazole-1-sulfonyl Azide (Parent Compound)	1H-Imidazole-1-sulfonyl Azide Hydrochloride	1H-Imidazole-1-sulfonyl Azide Hydrogen Sulfate
CAS Number	952234-37-6[1]	952234-36-5[7]	1357503-23-1[8]
Molecular Formula	C ₃ H ₃ N ₅ O ₂ S[1]	C ₃ H ₄ CIN ₅ O ₂ S[7]	C ₃ H ₅ N ₅ O ₆ S ₂ [9]
Molar Mass	173.15 g/mol [1]	209.61 g/mol	271.25 g/mol [9]
Appearance	Colorless liquid[1]	White or grayish solid[10]	White to yellow solid[11]
Melting Point	Not reported (unstable)	Not consistently reported	102-105 °C[5]
Decomposition Temperature	Not reported (explosive)[1]	>150 °C (violent decomposition)[1]	131 °C[1]
Solubility	Not reported	Soluble in water and polar organic solvents; insoluble in ethers and non-polar solvents like hexane.[10][12]	Soluble in DMSO, partially soluble in other organic solvents.

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of **1H-imidazole-1-sulfonyl azide** salts.

Spectroscopy	1H-Imidazole-1-sulfonyl Azide Hydrochloride	1H-Imidazole-1-sulfonyl Azide Hydrogen Sulfate
¹ H NMR	(400 MHz, D ₂ O) δ 9.43 (s, 1H), 8.00 (s, 1H), 7.60 (s, 1H)[13]	(DMSO-d ₆ , 400 MHz) δ 14.29 (s, br, NH ⁺), 13.11 (s, HSO ₄ ⁻), 9.08 (s, CH), 8.08 (t, J = 1.7 Hz, CH), 7.52 (dd, J = 1.7, 0.8 Hz, CH)[5]
¹³ C NMR	(101 MHz, D ₂ O) δ 137.66, 123.01, 120.20[13]	(101 MHz; DMSO-d ₆) δ 138.6, 128.0, 119.9[5]
FTIR (neat)	Not readily available	ν_{max} 2176 (N ₃), 1301 (asymm. S=O), 1125 (symm. S=O) cm ⁻¹ [5]
Mass Spec (MALDI)	LC-MS(ESI): [M+1] ⁺ = 173.80[13]	m/z 294 (MNa ⁺ , 100%), 335 ([MeCN + MNa] ⁺ , 30%)[5]

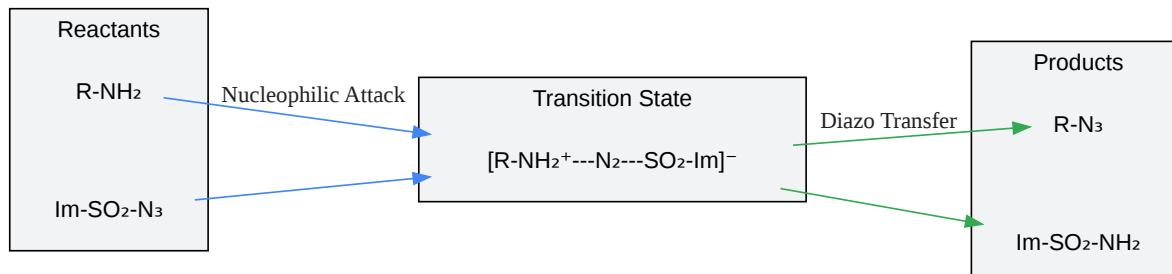
Chemical Reactivity and Applications

The primary application of **1H-imidazole-1-sulfonyl azide** and its salts is in diazo-transfer reactions.[6][14]

Diazo-Transfer Reactions:

This reagent efficiently converts primary amines into azides.[1][4] This transformation is fundamental in various synthetic pathways, including the construction of nitrogen-containing heterocycles and in "click chemistry."^{[4][12]} The reaction can also be applied to activated methylene compounds to yield diazo compounds.[3][14]

The general mechanism involves the nucleophilic attack of the amine on the terminal nitrogen of the azide group, leading to the transfer of the diazo group.[2][15]



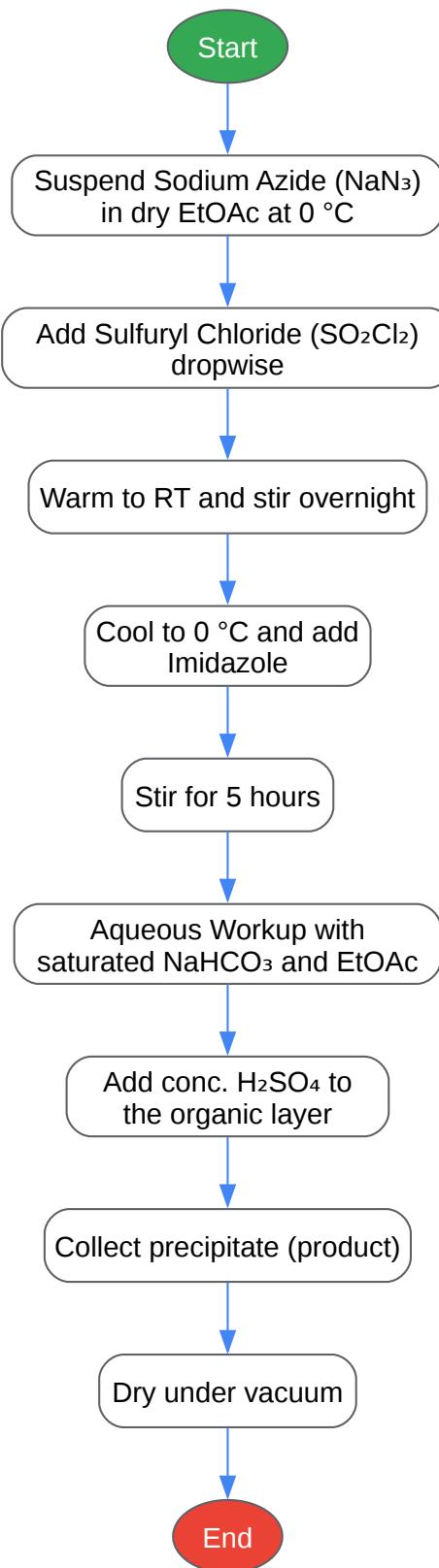
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Caption: Generalized mechanism of diazo-transfer from **1H-imidazole-1-sulfonyl azide** to a primary amine.

Experimental Protocols

Synthesis of 1H-Imidazole-1-sulfonyl Azide Hydrogen Sulfate (Safe Procedure)

This updated procedure avoids the isolation of the potentially explosive parent compound or its hydrochloride salt.[\[4\]](#)[\[5\]](#)

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Caption: Workflow for the safe synthesis of **1H-imidazole-1-sulfonyl azide** hydrogen sulfate.

Detailed Methodology:

- To a cooled (0 °C) and stirred suspension of sodium azide in dry ethyl acetate (EtOAc) under a nitrogen atmosphere, sulfonyl chloride is added dropwise.
- The mixture is allowed to warm to room temperature and is stirred for at least 17 hours.^[5]
- After re-cooling to 0 °C, imidazole is added in portions, and the resulting slurry is stirred for 5 hours.^{[5][10]}
- The reaction mixture is then subjected to an aqueous workup with saturated sodium bicarbonate solution and extracted with EtOAc.^{[4][5]}
- To the separated and dried organic layer, 1 equivalent of concentrated sulfuric acid is added dropwise.
- The resulting precipitate of **1H-imidazole-1-sulfonyl azide** hydrogen sulfate is collected by filtration, washed with cold EtOAc, and dried under high vacuum.^[5]

General Protocol for Diazo-Transfer Reaction

This protocol is a general guideline for the conversion of a primary amine to an azide using **1H-imidazole-1-sulfonyl azide** hydrogen sulfate.

Methodology:

- The primary amine is dissolved in a suitable solvent (e.g., MeOH, MeCN, DMF).
- A base (e.g., K₂CO₃, DIEA) is added to the solution.
- **1H-Imidazole-1-sulfonyl azide** hydrogen sulfate (typically 1.1-1.5 equivalents) is added to the mixture. A catalyst such as copper(II) sulfate can be used, though many reactions proceed efficiently without it.^{[14][15]}
- The reaction is stirred at room temperature and monitored by TLC or LC-MS until completion.

- Upon completion, the reaction is worked up by quenching with water and extracting the product with an organic solvent.
- The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography.

Safety and Handling

Hazard Summary:

- 1H-Imidazole-1-sulfonyl Azide** (Parent): Potentially explosive.[\[1\]](#)
- Hydrochloride Salt: Presents stability and detonation risks.[\[4\]](#)[\[5\]](#) It is hygroscopic and can form explosive hydrazoic acid upon prolonged storage.[\[1\]](#)[\[12\]](#)
- Hydrogen Sulfate Salt: Significantly more stable and less sensitive to impact and friction, making it the safest option.[\[1\]](#)[\[5\]](#)

Personal Protective Equipment (PPE):

- Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[\[8\]](#)[\[16\]](#)
- Work in a well-ventilated fume hood.[\[16\]](#)

Storage:

- Hydrochloride Salt: Store at 2-8 °C under an inert atmosphere.[\[7\]](#)
- Hydrogen Sulfate Salt: Store at -20 °C.[\[11\]](#)
- Keep containers tightly closed and away from incompatible materials such as acids and metals.[\[7\]](#)

Spill and Waste Disposal:

- In case of a spill, avoid generating dust.[\[8\]](#) Sweep up the solid material into a suitable container for disposal.[\[7\]](#)

- Aqueous and organic waste containing azide byproducts should be quenched by treating with sodium nitrite under acidic conditions.[4][5]

Conclusion

1H-Imidazole-1-sulfonyl azide, particularly its hydrogen sulfate salt, is a highly effective and relatively safe reagent for diazo-transfer reactions. Its ease of preparation, stability, and high efficiency make it an indispensable tool in modern organic and medicinal chemistry. By following the detailed protocols and safety guidelines presented in this document, researchers can confidently and safely utilize this versatile reagent in their synthetic endeavors.

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